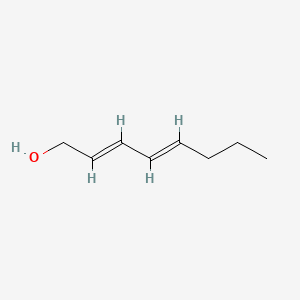

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a compound that belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects . Pyrazole derivatives have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been determined using various techniques such as X-ray diffraction . The activity of these compounds depends on the substituent on the phenyl group: electron-drawing group > neutral group > donor-drawing group .Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .科学的研究の応用

Corrosion Inhibition

- Pyrazole Derivatives as Corrosion Inhibitors : Pyrazole compounds, including derivatives similar to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, have been evaluated for their effectiveness in inhibiting steel corrosion in hydrochloric acid. These compounds showed a significant reduction in the corrosion rate, indicating their potential as corrosion inhibitors (Herrag et al., 2007).

Chemical Synthesis and Modifications

- Functional Modification of Polymers : Research indicates that various amines, including pyrazole derivatives, can modify polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. These modifications lead to enhanced thermal stability and potential biomedical applications, such as antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

- Synthesis of Bipyrazolic Derivatives : Bipyrazolic compounds, synthesized from similar pyrazole structures, have shown potential in various chemical processes, including as corrosion inhibitors and in the synthesis of novel organic compounds (Missoum et al., 2013).

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Agents : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds demonstrated higher anticancer activity compared to standard drugs, highlighting their potential in medical treatments (Hafez et al., 2016).

Catalytic Properties

- Catalytic Oxidation : Pyrazole-based ligands have been synthesized and assessed for their catalytic properties. The copper (II) complexes of these compounds were effective catalysts for the oxidation of certain substrates, indicating their utility in chemical reactions (Boussalah et al., 2009).

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .

Mode of Action

This can result in alterations to cellular processes, potentially influencing disease progression or health .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting gene expression .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can potentially affect how the compound interacts with its targets and exerts its effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves the reaction of 3-amino-5-methyl-1H-pyrazole with acrylonitrile to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile, which is then hydrolyzed to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "3-amino-5-methyl-1H-pyrazole", "acrylonitrile", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-amino-5-methyl-1H-pyrazole with acrylonitrile in the presence of sodium hydroxide to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile.", "Step 2: Hydrolyze 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile with hydrochloric acid to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.", "Step 3: React 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid with hydrochloric acid to form the hydrochloride salt of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid." ] } | |

CAS番号 |

1431962-67-2 |

分子式 |

C7H12ClN3O2 |

分子量 |

205.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。